Physicochemical Differentiation: Enhanced Polarity and Hydrogen Bonding Capacity vs. Non-Methoxy Analog
5-Bromo-4-isopropyl-6-methoxypyrimidine exhibits a significantly higher Topological Polar Surface Area (TPSA) of 35.01 Ų compared to 25.78 Ų for 5-bromo-2-isopropylpyrimidine, representing a 35.8% increase . This difference is driven by the presence of the methoxy group at the 6-position, which adds an additional hydrogen bond acceptor, increasing the total H-bond acceptor count from 2 to 3 .
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptors |
|---|---|
| Target Compound Data | TPSA: 35.01 Ų; H-Bond Acceptors: 3 |
| Comparator Or Baseline | 5-Bromo-2-isopropylpyrimidine: TPSA: 25.78 Ų; H-Bond Acceptors: 2 |
| Quantified Difference | TPSA: +35.8% (35.01 vs. 25.78 Ų); H-Bond Acceptors: +1 |
| Conditions | In silico calculated molecular descriptors |
Why This Matters
Higher TPSA correlates with altered membrane permeability and bioavailability, making the target compound a distinct choice for optimizing ADME properties in drug discovery programs.
